molecular formula C18H28BFN2O2 B6343045 1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine CAS No. 2088001-26-5

1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine

货号: B6343045
CAS 编号: 2088001-26-5
分子量: 334.2 g/mol
InChI 键: JNIZWYFZWUCGLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

属性

IUPAC Name

1-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BFN2O2/c1-17(2)18(3,4)24-19(23-17)15-7-6-14(12-16(15)20)13-22-10-8-21(5)9-11-22/h6-7,12H,8-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIZWYFZWUCGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCN(CC3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of 3-Fluoro-4-bromobenzyl Bromide

The benzyl bromide precursor is prepared through bromination of 3-fluoro-4-methylbenzene. Directed ortho-metalation (DoM) using n-butyllithium in tetrahydrofuran (THF) at −78°C enables selective bromination at the 4-position. Subsequent free-radical bromination of the methyl group with N-bromosuccinimide (NBS) and benzoyl peroxide yields 3-fluoro-4-bromobenzyl bromide.

Key Data:

StepReagents/ConditionsYield (%)
Directed BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C78
Benzylic BrominationNBS, BPO, CCl₄, reflux, 12h65

Miyaura Borylation for Boronate Ester Installation

The boronate ester is introduced via Miyaura borylation, where 3-fluoro-4-bromobenzyl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. A mixture of Pd(dppf)Cl₂ (1 mol%), potassium acetate (3 eq.), and dioxane at 80°C for 12h affords the pinacol boronate ester.

Reaction Conditions:

  • Temperature: 80°C

  • Catalyst: Pd(dppf)Cl₂ (1 mol%)

  • Ligand: 1,1′-Bis(diphenylphosphino)ferrocene

  • Solvent: 1,4-Dioxane

  • Yield: 82%

Coupling with 4-Methylpiperazine

The benzyl boronate intermediate undergoes nucleophilic substitution with 4-methylpiperazine. Using potassium carbonate as a base in dimethylformamide (DMF) at 60°C for 6h, the reaction proceeds via an SN2 mechanism to form the benzyl-piperazine linkage.

Optimization Note:

  • Higher temperatures (>80°C) led to decomposition of the boronate ester.

  • DMF outperformed THF and acetonitrile in reaction efficiency.

Synthetic Route 2: Late-Stage Boronation via Suzuki-Miyaura Coupling

Preparation of 4-Methylpiperazine-Benzyl Bromide

4-Methylpiperazine is alkylated with 3-fluoro-4-bromobenzyl bromide in acetonitrile using triethylamine as a base. The reaction is complete within 4h at 50°C, yielding the secondary amine intermediate.

Characterization Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.42 (d, J = 8.1 Hz, 1H), 7.08 (d, J = 8.1 Hz, 1H), 3.72 (s, 2H), 2.85 (t, J = 4.8 Hz, 4H), 2.45 (t, J = 4.8 Hz, 4H), 2.30 (s, 3H).

Suzuki-Miyaura Coupling with Pinacol Boronate

The brominated intermediate is coupled with bis(pinacolato)diboron under Suzuki conditions. A catalytic system of Pd(PPh₃)₄ (2 mol%) and sodium carbonate in a toluene/water mixture (4:1) at 90°C for 8h installs the boronate ester.

Yield Comparison:

CatalystSolvent SystemYield (%)
Pd(PPh₃)₄Toluene/H₂O75
Pd(OAc)₂/XPhosDME/H₂O68

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:3 → 1:1). The boronate ester’s polarity necessitates careful solvent gradient optimization to prevent decomposition.

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, CDCl₃): δ 7.55 (d, J = 7.8 Hz, 1H), 7.22 (d, J = 7.8 Hz, 1H), 3.80 (s, 2H), 3.10–3.05 (m, 4H), 2.65–2.60 (m, 4H), 2.35 (s, 3H), 1.30 (s, 12H).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (characteristic of sp²-hybridized boronates).

Challenges and Mitigation Strategies

Boronate Ester Hydrolysis

The 1,3,2-dioxaborolane ring is prone to hydrolysis under acidic or aqueous conditions. Strategies include:

  • Using anhydrous solvents and inert atmospheres.

  • Avoiding prolonged exposure to silica gel during chromatography.

Regioselectivity in Bromination

Competing para- and meta-bromination in the aromatic core is mitigated by employing directed ortho-metalation (DoM) with n-BuLi, ensuring precise positioning of substituents .

化学反应分析

Types of Reactions: 1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and boron sites.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

科学研究应用

1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s fluorine and boron moieties play a crucial role in its binding affinity and reactivity. The piperazine ring enhances its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structure and Key Features :

  • Molecular Formula : C₁₇H₂₆BFN₂O₂ .
  • Molecular Weight : 320.21 g/mol .
  • Core Structure : A piperazine ring substituted with a methyl group at the 4-position and a benzyl group at the 1-position. The benzyl group is further substituted with a fluorine atom at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group at the 4-position .
  • Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions (palladium-catalyzed C–C bond formation) due to the boronic ester moiety . The fluorine atom enhances metabolic stability in medicinal chemistry contexts.

Comparison with Structurally Similar Compounds

1-Methyl-4-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl)piperazine (CAS 883738-27-0)

  • Structural Differences :
    • Boronic ester is at the 3-position of the benzyl group (vs. 4-position in the target compound).
    • Lacks the 3-fluoro substituent .
  • Implications :
    • Altered regiochemistry may reduce cross-coupling efficiency due to steric hindrance or electronic effects.
    • Lower metabolic stability compared to the fluorinated analog.
Property Target Compound CAS 883738-27-0
Boronic Ester Position 4-position 3-position
Fluorine Substituent Yes No
Molecular Weight (g/mol) 320.21 306.23

1-((3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Sulfonyl)-4-Methylpiperazine

  • Structural Differences :
    • Contains a sulfonyl linker between the boronic ester and piperazine (vs. benzyl linker in the target compound) .
  • Reduced lipophilicity (logP) compared to the benzyl-linked analog.
Property Target Compound Sulfonyl Analog
Linker Type Benzyl Sulfonyl
logP (Predicted) ~3.2 ~2.5
Synthetic Utility Cross-coupling Enzyme inhibition

1-(2-Fluorobenzyl)-4-(Prop-2-yn-1-yl)Piperazine

  • Structural Differences :
    • Lacks the boronic ester; instead, features a propargyl group and a 2-fluorobenzyl substituent .
  • Implications :
    • The propargyl group enables click chemistry but limits cross-coupling applications.
    • Reduced molecular complexity compared to the target compound.
Property Target Compound Propargyl Analog
Functional Groups Boronic ester Propargyl
Molecular Weight (g/mol) 320.21 248.32

5-Fluoro-3-(4-Methylpiperazin-1-yl)-2,1-Benzoxaborol-1(3H)-ol

  • Structural Differences :
    • Boronic acid is part of a benzoxaborole ring (vs. a boronic ester in the target compound) .
    • Piperazine is directly fused to the heterocyclic core.
  • Implications :
    • Enhanced water solubility due to the benzoxaborole structure.
    • Used in antifungal/antibacterial applications, unlike the target compound’s focus on cross-coupling .
Property Target Compound Benzoxaborole Analog
Boron Motif Boronic ester Benzoxaborole
Solubility (Water) Low Moderate

常见问题

Q. What are the key synthetic strategies for introducing the dioxaborolane moiety into the benzyl-piperazine scaffold?

The dioxaborolane group is typically introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For example, a boronic acid pinacol ester intermediate can be coupled with a halogenated benzyl-piperazine precursor using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a solvent system like DMF/H₂O at 80–100°C . Critical parameters include maintaining anhydrous conditions for boronic ester stability and optimizing catalyst loading (0.5–2 mol%) to balance yield and cost .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To verify the piperazine ring environment (δ ~2.5–3.5 ppm for N–CH₃) and benzyl/dioxaborolane substituents.
  • ¹¹B NMR : To confirm boron integration (δ ~30 ppm for dioxaborolane).
  • HPLC : For purity assessment (>95% by area normalization under reverse-phase conditions) .

Q. What are the stability considerations for the dioxaborolane group during storage and handling?

The boronic ester is sensitive to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or THF. Avoid protic solvents (e.g., MeOH, H₂O) during synthesis to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in Suzuki-Miyaura couplings or biological targets?

Density Functional Theory (DFT) calculations can model the boronic ester’s electrophilicity and transition-state geometries for cross-coupling . For biological targeting (e.g., kinase inhibition), molecular docking with proteins (e.g., EGFR) assesses binding affinity by analyzing π-π stacking (fluorophenyl group) and hydrogen bonding (piperazine N–H) .

Q. What strategies resolve contradictory bioactivity data across studies (e.g., variable IC₅₀ values)?

Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Mitigation steps:

  • Reproduce assays with standardized protocols (e.g., 10 µM ATP, pH 7.4).
  • Re-purify the compound via preparative HPLC (C18 column, 70:30 H₂O/ACN) to exclude degradants .

Q. How does fluorination at the 3-position of the benzyl group influence target selectivity?

Fluorine’s electronegativity enhances metabolic stability and modulates π-stacking with aromatic residues in target proteins. Comparative studies with non-fluorinated analogs show a 2–3x increase in selectivity for serotonin receptors (5-HT₂A vs. 5-HT₂C) due to reduced steric bulk .

Q. What methodologies optimize the compound’s solubility for in vivo studies without compromising activity?

  • Salt formation : Use HCl or citrate salts to improve aqueous solubility.
  • Prodrug design : Introduce a hydrolyzable ester (e.g., acetyl) at the piperazine N–CH₃ group, which is cleaved in vivo .
  • Co-solvents : Formulate with cyclodextrins (20% w/v) for parenteral administration .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。